molecular formula C6H3Cl2NO3 B068583 2,6-Dichloro-3-hydroxyisonicotinic acid CAS No. 185422-96-2

2,6-Dichloro-3-hydroxyisonicotinic acid

Cat. No. B068583
M. Wt: 208 g/mol
InChI Key: LOQNBXJKGZGLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,6-dichloro-3-hydroxyisonicotinic acid involves complex reactions and methodologies. For instance, esters of 3-cyano-2-oxo-dihydroisonicotinic and related compounds have been synthesized through reactions involving cyclopentyl(hexyl)glyoxylic acid esters and malonic acid derivatives. These processes highlight the intricate steps necessary to produce compounds within this chemical family, which can include hydrolysis, decarboxylation, and the formation of heterocyclic structures (Smirnova & Gavrilov, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-dichloro-3-hydroxyisonicotinic acid, such as diorganotin(IV) compounds derived from related organic acids, have been thoroughly studied. These studies employ techniques like IR and NMR spectroscopy and X-ray diffraction, revealing insights into the coordination geometries and bonding arrangements. These analyses show the complexity and diversity of structural configurations possible within this chemical domain (Baul et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 2,6-dichloro-3-hydroxyisonicotinic acid and its analogs often focus on the interaction with other compounds and the resultant products. For example, the iodination of related hydroxypicolinic and isonicotinic acids leads to various derivatives, showcasing the reactivity of these compounds under different conditions (Stolyarova et al., 1978).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. Research on triorganotin esters of heteroaromatic carboxylic acids, for example, provides detailed insights into their structural and physical characteristics, contributing to a deeper understanding of their stability and reactivity patterns (Gao et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming a wide range of derivatives, are essential aspects of 2,6-dichloro-3-hydroxyisonicotinic acid and related compounds. Studies on the oxidation of nicotinic acid to dihydroxynicotinic acid, for instance, reveal the mechanisms of hydroxylation and the source of oxygen atoms in these reactions, offering valuable insights into the chemical behavior of these substances (Hirschberg & Ensign, 1971).

Scientific Research Applications

Environmental Impact and Toxicology

Research on related chlorinated compounds and herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), highlights the importance of understanding the environmental fate, toxicity, and mechanisms of action of these chemicals. Studies have focused on the eco-toxicological effects, detection in the environment, and potential impact on non-target organisms, including aquatic life, plants, and humans. These investigations underline the need for environmental monitoring and the development of mitigation strategies to minimize exposure and adverse effects (Islam et al., 2017).

Industrial and Biotechnological Applications

The review on the roles of organic acids in acidizing operations for carbonate and sandstone formations points to the industrial applications of chemical compounds in enhancing oil and gas recovery. The use of weaker and less corrosive chemicals, such as organic acids, over traditional hydrochloric acid highlights the ongoing search for more efficient and environmentally friendly alternatives for industrial processes (Alhamad et al., 2020).

Antioxidant and Pharmacological Properties

Research on chlorogenic acid, a phenolic compound with a structure somewhat analogous to that of many herbicides and related compounds, showcases its health-promoting properties. This compound has been studied for its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, indicating the broad potential of structurally similar compounds in pharmacological and nutraceutical applications (Santana-Gálvez et al., 2017).

Sorption and Environmental Remediation

Studies on the sorption of phenoxy herbicides to soil and other materials provide critical insights into the environmental remediation and management of pesticide residues. Understanding how these compounds interact with various substrates can inform the development of more effective methods for reducing their persistence and mobility in the environment (Werner et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and keeping the container tightly closed .

properties

IUPAC Name

2,6-dichloro-3-hydroxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(10)5(8)9-3/h1,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQNBXJKGZGLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376273
Record name 2,6-Dichloro-3-hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-hydroxyisonicotinic acid

CAS RN

185422-96-2
Record name 2,6-Dichloro-3-hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.